molecular formula C21H26N4O4 B2379589 N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide CAS No. 897620-13-2

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide

Cat. No.: B2379589
CAS No.: 897620-13-2
M. Wt: 398.463
InChI Key: NDPSFKONSIHMDL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule. It contains functional groups such as an amide, nitro group, and morpholino group. These types of compounds are often used in the field of medicinal chemistry and materials science .


Synthesis Analysis

The synthesis of similar compounds often involves innovative methods such as palladium-catalyzed cyclization processes. The introduction of dimethylanilinoethenyl moiety at positions of the quinoxaline system was achieved by Heck reaction of p-dimethylaminovinylbenzene with bromoquinoxalines in the presence of palladium acetate .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using techniques like X-ray diffraction, FT-IR spectroscopy, and NMR spectroscopy . Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are often used to investigate the electronic, structural, reactivity, and photophysical properties .


Chemical Reactions Analysis

Chemical reactions involving similar compounds can lead to the formation of cyclic aminimides and triazindiones, showcasing the compound’s versatility in undergoing cycloaddition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using techniques like UV-Vis-NIR spectroscopy, photoluminescence spectroscopy, and atomic force microscopy . The HOMO–LUMO energy gap of similar compounds was found to be 2.806 eV indicating stiff and smooth nature of the titled molecule .

Mechanism of Action

The mechanism of action for such compounds can vary greatly depending on their intended use. For example, some azo compounds are known for their therapeutic uses such as antineoplastic, antioxidant, analgesic, anti-inflammatory, antiviral, and antitumor activities .

Safety and Hazards

Safety data sheets of similar compounds indicate that they may cause skin irritation, serious eye damage, and may be toxic if swallowed or inhaled .

Future Directions

The future directions for such compounds could involve further exploration of their potential uses in various fields such as drug manufacturing, cosmetics, textile industries, and material science . Their nonlinear optical properties make them particularly interesting for applications in signal processing, electro-optic modulators, telecommunication, optical switches, deep UV light, high-density data storage, and display technologies .

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-23(2)18-7-3-16(4-8-18)20(24-11-13-29-14-12-24)15-22-21(26)17-5-9-19(10-6-17)25(27)28/h3-10,20H,11-15H2,1-2H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPSFKONSIHMDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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